3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
説明
3-Benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a heterocyclic compound featuring a fused bicyclic framework with a benzoxadiazocin core. The structure includes a benzyl substituent at position 3 and a methyl group at position 2, conferring unique steric and electronic properties. Its synthesis typically involves multi-step reactions, leveraging methods such as cyclocondensation or boron-mediated coupling (as seen in related compounds) .
特性
IUPAC Name |
10-benzyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18-11-15(14-9-5-6-10-16(14)22-18)19-17(21)20(18)12-13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCFKFMOHAFVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound belonging to the class of benzoxadiazocines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The molecular formula of 3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is , with a molecular weight of approximately 368.43 g/mol. The compound features a bicyclic structure that incorporates nitrogen and oxygen heteroatoms, which are significant for its biological interactions.
Anticancer Properties
Research indicates that compounds within the benzoxadiazocine class exhibit promising anticancer activity. For instance:
- Mechanism of Action : The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that such compounds can interfere with various signaling pathways involved in cancer progression.
- Case Study : A study demonstrated that derivatives of benzoxadiazocines significantly inhibited the growth of breast cancer cells in vitro. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity against tumor cells.
Anti-inflammatory Effects
Additionally, the compound has been studied for its anti-inflammatory properties:
- In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups. This suggests a potential use in treating inflammatory disorders.
Antimicrobial Activity
Preliminary studies also indicate that this compound may possess antimicrobial properties:
- Testing Against Pathogens : In vitro assays showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 50 µg/mL for both strains.
Data Table: Summary of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Anticancer | Cell proliferation assays | IC50 = 5 - 15 µM |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in paw swelling |
| Antimicrobial | Disc diffusion method | MIC = 50 µg/mL against S. aureus and E. coli |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one with its analogs:
*Estimated based on analogs; †Predicted via substituent contributions; ‡Derived from similar thione-containing compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
